ethyl 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of ethyl 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazole ring followed by the introduction of the thioacetate group. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to active pharmaceutical ingredients.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which ethyl 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The specific molecular targets and pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Ethyl 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate can be compared with similar compounds such as:
Ethyl 2-((5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetate: Lacks the phenyl group, which may affect its reactivity and biological activity.
Ethyl 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)propanoate: Has a different ester group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S/c1-2-25-18(24)12-26-19-22-11-17(13-8-9-15(20)16(21)10-13)23(19)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNSVFMVKGVMKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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